molecular formula C10H12BrClN2O2 B2382926 Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate CAS No. 1845713-77-0

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate

Cat. No.: B2382926
CAS No.: 1845713-77-0
M. Wt: 307.57
InChI Key: XSXHEILWGFHVGC-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate is a chemical compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate typically involves the reaction of 5-bromo-6-chloropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or THF.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts, along with bases like cesium carbonate, are commonly used in solvents such as 1,4-dioxane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (6-chloropyridin-2-yl)carbamate: Similar in structure but lacks the bromine atom.

    Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Similar but with different substitution positions on the pyridine ring.

Uniqueness

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXHEILWGFHVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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